molecular formula C27H24ClNO3 B12455601 N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide

Cat. No.: B12455601
M. Wt: 445.9 g/mol
InChI Key: FRNDHIQOOMNWHN-UHFFFAOYSA-N
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Description

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide is a complex organic compound with a unique structure that includes a chlorinated anthracene core and a hexyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide typically involves the reaction of 4-chloro-9,10-dioxoanthracene-1-carboxylic acid with 4-hexylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The chlorine atom in the anthracene core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxyl-substituted anthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to alterations in their function. For example, it may intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-9,10-dioxoanthracen-1-yl)acetamide
  • N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide

Uniqueness

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and biological activity

Properties

Molecular Formula

C27H24ClNO3

Molecular Weight

445.9 g/mol

IUPAC Name

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexylbenzamide

InChI

InChI=1S/C27H24ClNO3/c1-2-3-4-5-8-17-11-13-18(14-12-17)27(32)29-22-16-15-21(28)23-24(22)26(31)20-10-7-6-9-19(20)25(23)30/h6-7,9-16H,2-5,8H2,1H3,(H,29,32)

InChI Key

FRNDHIQOOMNWHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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